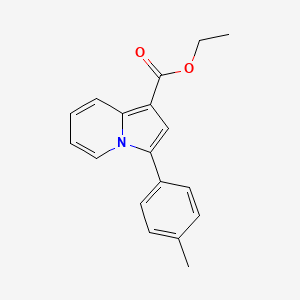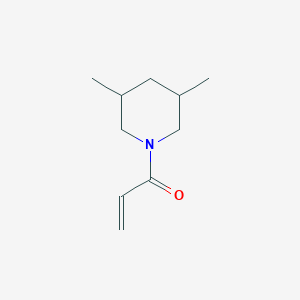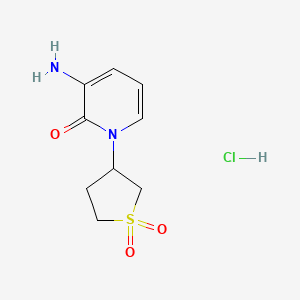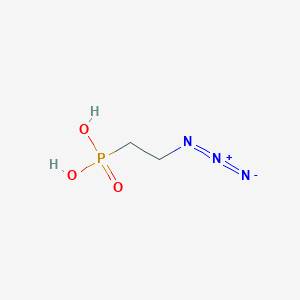
Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science . This compound features an indolizine core substituted with an ethyl ester group at the 1-position and a 4-methylphenyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methylphenyl)indolizine-1-carboxylate typically involves the cyclization of pyridine derivatives with suitable electrophiles. One common method is the palladium-catalyzed cross-coupling reaction between pyrrole derivatives and 1,4-dibromo-1,3-butadienes . This reaction proceeds under mild conditions and provides a straightforward route to the indolizine core.
Industrial Production Methods
Industrial production of indolizine derivatives, including this compound, often employs scalable catalytic processes. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are favored due to their efficiency and high yields . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indolizine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents at the indolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include indolizine N-oxides, alcohols, aldehydes, and various substituted indolizines .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indolizine derivatives.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Wirkmechanismus
The mechanism of action of ethyl 3-(4-methylphenyl)indolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine core can interact with biological macromolecules, such as proteins and nucleic acids, leading to modulation of their functions. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-chlorophenyl)indolizine-1-carboxylate
- Ethyl 3-(4-nitrophenyl)indolizine-1-carboxylate
- Ethyl 3-(4-methoxyphenyl)indolizine-1-carboxylate
Uniqueness
Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity, biological activity, and overall stability compared to other similar indolizine derivatives .
Eigenschaften
IUPAC Name |
ethyl 3-(4-methylphenyl)indolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-3-21-18(20)15-12-17(14-9-7-13(2)8-10-14)19-11-5-4-6-16(15)19/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYKSYBQQDODTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2579823.png)


![1,1-DIFLUOROSPIRO[2.3]HEXANE-5-CARBALDEHYDE](/img/structure/B2579828.png)




![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide](/img/structure/B2579835.png)
![2-cyclopentyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579837.png)
![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2alpha,6aalpha,12aalpha)]-](/img/structure/B2579838.png)
![5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2579842.png)


